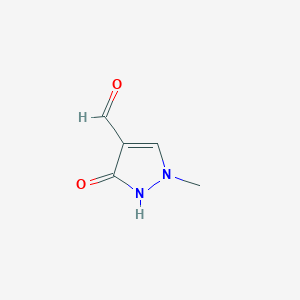

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 . It is also known by its IUPAC name this compound . The compound has a molecular weight of 126.11 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A regioselective synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates has been reported, which involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the carbon atoms is attached to a carbaldehyde group, and another carbon atom is attached to a methyl group .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, oxidation of certain pyrazole derivatives with hydrogen peroxide (H2O2) in KOH/MeOH can afford 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-ones .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 126.11 .Scientific Research Applications

Synthesis and Structure Elucidation

3-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has been utilized as a precursor in the synthesis of novel compounds. For instance, it's been used in the creation of novel quinolinyl chalcones, showcasing its utility in the synthesis of compounds with potential plant growth-promoting effects (Hassan et al., 2020). Moreover, its derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been synthesized, and its crystal structure determined, highlighting its versatility as an intermediate for new pyrazole derivatives (Xu & Shi, 2011).

Antimicrobial and Antioxidant Activities

Research also points to the potential antimicrobial and antioxidant properties of derivatives of this compound. For example, a study synthesized a series of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and found some compounds to be as potent, if not more, than commercial drugs against various bacterial and fungal strains (Sangani et al., 2012). Additionally, bioactive formylpyrazole analogues, synthesized through Vilsmeier-Haack reaction, have shown promising antimicrobial and antioxidant capabilities, particularly with certain substitutions on the aromatic ring (Gurunanjappa et al., 2017).

Application in Various Synthesis Protocols

The compound and its derivatives have been employed in various synthesis protocols. A study elaborated on an efficient protocol for synthesizing unsymmetrical substituted 1,3-pyrazole derivatives, showcasing the versatility of this compound in chemical synthesis (Alizadeh & Roosta, 2016). Another study synthesized a series of novel 2-alkyloxypyridine-3-carbonitriles linked to pyrenyl-pyrazole functions, once again demonstrating the compound’s utility in the synthesis of new chemical entities (Khalifa et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and biological activity. For instance, new methods for the synthesis of pyrazole derivatives are being developed, such as a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Additionally, the biological activity of pyrazole derivatives is a topic of ongoing research .

Mechanism of Action

Mode of Action

It is known that many pyrazole derivatives interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be determined .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins

Molecular Mechanism

It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3 , which could potentially lead to interactions with biomolecules, changes in gene expression, or effects on enzyme activity

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature

properties

IUPAC Name |

2-methyl-5-oxo-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-2-4(3-8)5(9)6-7/h2-3H,1H3,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXKOHGCSFTLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)